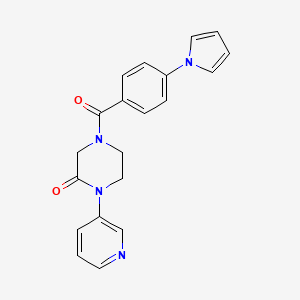

4-(4-(1H-pyrrol-1-yl)benzoyl)-1-(pyridin-3-yl)piperazin-2-one

Description

4-(4-(1H-pyrrol-1-yl)benzoyl)-1-(pyridin-3-yl)piperazin-2-one is a heterocyclic compound featuring a piperazin-2-one core substituted at position 1 with a pyridin-3-yl group and at position 4 with a 4-(1H-pyrrol-1-yl)benzoyl moiety. This structure integrates aromatic (pyridine, pyrrole, and benzoyl) and aliphatic (piperazinone) components, which may confer unique physicochemical and biological properties. Such features are critical in drug design, particularly for targeting enzymes or receptors with aromatic binding pockets .

Properties

IUPAC Name |

1-pyridin-3-yl-4-(4-pyrrol-1-ylbenzoyl)piperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O2/c25-19-15-23(12-13-24(19)18-4-3-9-21-14-18)20(26)16-5-7-17(8-6-16)22-10-1-2-11-22/h1-11,14H,12-13,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPSFOYQZDCWLDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1C(=O)C2=CC=C(C=C2)N3C=CC=C3)C4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(4-(1H-pyrrol-1-yl)benzoyl)-1-(pyridin-3-yl)piperazin-2-one is a complex organic compound characterized by the presence of a piperazine ring, a pyridine moiety, and a pyrrole group. This structural diversity suggests potential biological activities that merit investigation, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 346.4 g/mol. The compound features multiple functional groups that may contribute to its biological activity, including:

| Feature | Description |

|---|---|

| Piperazine Ring | A six-membered ring containing two nitrogen atoms. |

| Pyridine Moiety | A six-membered aromatic ring with one nitrogen atom. |

| Pyrrole Group | A five-membered ring containing one nitrogen atom. |

| Benzoyl Group | An aromatic group connected via a carbonyl linkage. |

Anticancer Potential

Similar compounds in the literature have demonstrated anticancer properties. For instance, derivatives containing piperazine and pyridine structures have been associated with inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines. The presence of the pyrrole moiety may enhance these effects due to its ability to interact with biological targets involved in cancer progression.

Antimicrobial Activity

Compounds with similar structural features have also shown antimicrobial properties. The piperazine and pyridine rings are known to interact with microbial enzymes or receptors, potentially leading to inhibition of growth or death of pathogenic organisms.

Case Studies and Research Findings

Research findings related to compounds similar to this compound provide insights into its potential biological activities:

- Piperazine Derivatives : A study on various piperazine derivatives indicated that modifications on the piperazine ring can lead to enhanced serotonin reuptake inhibition, suggesting potential antidepressant activity . This mechanism could also be relevant for exploring the neuropharmacological effects of the target compound.

- Synthesis and Evaluation : Research involving the synthesis of related compounds has revealed that structural modifications can significantly impact biological activity. For example, a series of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives were evaluated for their serotonin reuptake inhibitory activity, demonstrating promising results .

- Antioxidant Activity : Another study highlighted the antioxidant potential of related compounds, which could be beneficial in reducing oxidative stress associated with various diseases . This property may also be applicable to this compound.

The mechanism of action for compounds like this compound is likely multifaceted, involving interactions with various biological targets such as:

- Enzymes : Inhibition or modulation of enzyme activity related to cancer metabolism.

- Receptors : Interaction with neurotransmitter receptors could influence mood and cognitive functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares functional group strategies with derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one and related heterocycles reported in recent patent literature (e.g., EP 2023/39) . Below is a comparative analysis of structural motifs and their implications:

Table 1: Structural and Functional Comparison

Key Observations :

Core Structure: The target compound’s piperazin-2-one core differs from the pyrido-pyrimidinone scaffold of patent derivatives. Pyrido-pyrimidinones, in contrast, provide a planar aromatic system suited for intercalation or kinase inhibition .

Substituent Diversity :

- The 4-(1H-pyrrol-1-yl)benzoyl group in the target compound introduces steric bulk and aromaticity, which may enhance binding to hydrophobic pockets.

- Patent compounds prioritize piperazine modifications (e.g., methyl, hydroxyethyl), which improve solubility and pharmacokinetics. For example, 7-[4-(2-hydroxyethyl)piperazin-1-yl] derivatives exhibit enhanced aqueous solubility compared to alkylated analogs .

Pharmacological Potential: The patent compounds’ pyrido-pyrimidinone core is frequently associated with kinase inhibition (e.g., EGFR, CDK), while piperazinone derivatives are explored for CNS targets due to blood-brain barrier permeability.

Research Findings and Implications

While direct biological data for 4-(4-(1H-pyrrol-1-yl)benzoyl)-1-(pyridin-3-yl)piperazin-2-one are unavailable, structural analogs provide insights:

- Solubility: Piperazine N-alkylation (e.g., methyl, hydroxyethyl) in patent compounds reduces logP by 0.5–1.0 units compared to unsubstituted analogs . The target compound’s unmodified piperazinone and benzoyl group may result in higher lipophilicity.

- Synthetic Accessibility: Piperazinones are typically synthesized via cyclization of dipeptide analogs, whereas pyrido-pyrimidinones require multi-step cyclocondensation, limiting scalability .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(4-(1H-pyrrol-1-yl)benzoyl)-1-(pyridin-3-yl)piperazin-2-one, and what key reaction conditions are critical for achieving high yields?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. Key steps include the use of arylpiperazinyl alcohols as intermediates and methanesulfonate leaving groups for alkylation. Reaction conditions such as anhydrous solvents (e.g., acetonitrile), reflux temperatures, and stoichiometric control of NaOH (for deprotonation) are critical. Purification via silica gel column chromatography (Merck 70–230 mesh) with ethyl acetate/hexane gradients ensures high yields .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what specific spectral markers should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Prioritize signals for the pyrrole NH proton (~δ 11–12 ppm) and pyridine aromatic protons (δ 7–9 ppm). The benzoyl carbonyl carbon appears at ~δ 165–170 ppm in ¹³C NMR .

- IR : Confirm the presence of carbonyl (C=O, ~1650–1700 cm⁻¹) and aromatic C-H stretching (~3000–3100 cm⁻¹) .

- Elemental Analysis : Theoretical vs. experimental C/H/N percentages should align within ±0.3% to verify purity .

Q. What chromatographic purification methods have been successfully employed in the isolation of this compound, and how do solvent systems influence separation efficiency?

- Methodological Answer : Silica gel column chromatography (Merck 70–230 mesh) with gradient elution (e.g., methylene chloride/ethanol 9:1) is effective. Polar solvent systems (e.g., methanol in chloroform) improve resolution for polar intermediates, while non-polar systems (hexane/ethyl acetate) separate aromatic byproducts. Thin-layer chromatography (TLC) with Kiesselgel 60 aids in monitoring .

Q. What are the critical parameters for optimizing recrystallization procedures to obtain high-purity samples of this compound?

- Methodological Answer : Solvent selection (e.g., methanol or ethanol) is critical for solubility-temperature dependence. Slow cooling (0.5–1°C/min) promotes crystal growth. For hygroscopic intermediates, anhydrous Na₂SO₄ drying before recrystallization prevents hydration artifacts .

Advanced Research Questions

Q. How can researchers address discrepancies in reported NMR chemical shifts for piperazine-containing compounds when characterizing novel derivatives?

- Methodological Answer : Discrepancies arise from solvent effects (e.g., DMSO vs. CDCl₃), tautomerism, or paramagnetic impurities. Use deuterated solvents consistently and spiking experiments with reference compounds (e.g., 4-arylpiperazine standards). Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. What strategies are recommended for resolving contradictions between theoretical and experimental elemental analysis data in nitrogen-rich heterocyclic systems like this compound?

- Methodological Answer : Contradictions often stem from incomplete combustion or hygroscopic samples. Use high-purity calibration standards (e.g., acetanilide) and ensure samples are vacuum-dried. For nitrogen-rich systems, employ dynamic flash combustion followed by gas chromatographic detection to improve accuracy .

Q. How should researchers design experiments to investigate the tautomeric behavior and stereochemical implications in derivatives of this compound?

- Methodological Answer :

- Tautomerism : Use variable-temperature NMR (VT-NMR) to observe proton exchange between tautomers. DFT calculations (e.g., B3LYP/6-31G*) predict stable tautomeric forms .

- Stereochemistry : Chiral HPLC with amylose-based columns resolves enantiomers. Absolute configuration is confirmed via X-ray crystallography (e.g., Cu-Kα radiation for small molecules) .

Q. What methodological considerations are essential when employing X-ray crystallography to determine the absolute configuration of similar piperazine derivatives?

- Methodological Answer :

- Crystal Quality : Slow evaporation from DMF/water mixtures yields diffraction-quality crystals.

- Data Collection : Use a STOE IPDS 2 diffractometer with graphite-monochromated radiation. Refinement with SHELXL and absorption correction (X-RED32) ensures accuracy.

- Validation : Check Flack parameter (< 0.1) to confirm enantiopurity .

Q. How can researchers reconcile contradictory data from different synthetic approaches for analogous piperazine derivatives?

- Methodological Answer : Systematic comparison of reaction variables (e.g., solvent polarity, base strength) using Design of Experiments (DoE) identifies critical factors. For example, uses methanesulfonate intermediates, while employs chloroethyl derivatives; kinetic studies (e.g., in situ IR) can clarify mechanistic differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.